molecular formula C12H18O3 B2775675 Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate CAS No. 174642-98-9

Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate

Cat. No.: B2775675
CAS No.: 174642-98-9
M. Wt: 210.273
InChI Key: HSQPQEKBIHGLEZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate is a cyclic enone ester characterized by a cyclohexene backbone substituted with a methyl ester at position 1, a methyl group at position 2, a ketone at position 4, and an isopropyl group at position 6. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound’s structure is often resolved via X-ray crystallography using programs like SHELX , which are critical for determining stereochemical and conformational properties.

Properties

IUPAC Name

methyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-7(2)10-6-9(13)5-8(3)11(10)12(14)15-4/h5,7,10-11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQPQEKBIHGLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1C(=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The initial step often involves the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring.

    Introduction of Functional Groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency and purity.

    Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis

Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, including:

  • Diels-Alder Reactions : This compound can act as a diene or dienophile, facilitating cycloaddition reactions that form six-membered rings.

Case Study : In a study published by the University of Bath, researchers demonstrated the effectiveness of this compound in synthesizing complex natural products through Diels-Alder reactions, showcasing its utility as a versatile building block in organic synthesis .

Applications in Medicinal Chemistry

2. Potential Anticancer Agent

Research indicates that this compound exhibits potential anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation.

Case Study : A recent investigation highlighted the cytotoxic effects of modified derivatives of methyl 2-methyl-4-oxo-cyclohexene compounds on various cancer cell lines, suggesting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism by which methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues

The compound’s closest structural analogue is methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (CAS: 27871-89-2), which differs in two substituents:

  • Position 2 : Hydroxyl (-OH) vs. methyl (-CH₃).
  • Position 6 : Pentyl (-C₅H₁₁) vs. isopropyl (-C₃H₇).

Comparative Analysis

Table 1: Structural and Inferred Property Comparison
Feature Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Molecular Formula C₁₂H₁₆O₃ C₁₃H₂₀O₄†
Molecular Weight (g/mol) 208.25 252.29
Position 2 Substituent Methyl (-CH₃) Hydroxyl (-OH)
Position 6 Substituent Isopropyl (-C₃H₇) Pentyl (-C₅H₁₁)
Key Functional Groups Ester, ketone, alkene Ester, ketone, alkene, hydroxyl
Lipophilicity (LogP) Higher (isopropyl: +0.6) Lower (pentyl: +2.1; hydroxyl: -0.7)
Hydrogen Bonding No H-bond donors One H-bond donor (hydroxyl)
Reactivity Enone system prone to Michael addition Hydroxyl may undergo oxidation or esterification

†Inferred from structural data ; ‡Estimated via substituent contributions (hydrophobic fragment method).

Key Findings:

In contrast, the pentyl chain in the analogue enhances lipophilicity but may reduce conformational flexibility. The methyl group at position 2 provides electronic stabilization to the enone system, while the hydroxyl group in the analogue introduces polarity and H-bonding capacity, increasing solubility in polar solvents like water or methanol .

Synthetic Utility: The target compound’s enone system is ideal for cycloaddition or nucleophilic attack, whereas the hydroxyl group in the analogue offers a site for further functionalization (e.g., acetylation).

Biological Implications :

  • The pentyl chain in the analogue may enhance membrane permeability in biological systems, while the isopropyl group in the target compound could improve metabolic stability due to reduced oxidative susceptibility.

Biological Activity

Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate, also known as ethyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C13H20O3C_{13}H_{20}O_{3} with a molecular weight of approximately 224.30 g/mol. The compound features a cyclohexene ring with a carbonyl group and an ester functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexene compounds exhibit significant anticancer properties. For instance, one study evaluated the anticancer effects of similar compounds on breast cancer cell lines (MCF-7). The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting a potential for developing new anticancer agents based on this scaffold .

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The cyclohexene structure allows for interaction with cellular receptors that modulate cell survival and proliferation pathways. Additionally, the presence of the carbonyl group is crucial for binding to target proteins involved in cancer progression .

Case Studies

  • Case Study on MCF-7 Cell Line : In vitro studies using MCF-7 cells treated with various concentrations of methyl 2-methyl-4-oxo compounds showed a dose-dependent reduction in cell viability. The IC50 values were determined to be in the micromolar range, indicating potent activity against breast cancer cells .
  • Inflammation Model : Another study investigated the anti-inflammatory properties of related compounds in animal models. Administration of these compounds resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .

Data Tables

Activity Cell Line/Model IC50 (µM) Mechanism
Anticancer ActivityMCF-7~10Induction of apoptosis
Anti-inflammatory EffectAnimal ModelN/AReduction of TNF-alpha and IL-6

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